Zasocitinib

TYK2 allosteric inhibition JH2 pseudokinase domain binding affinity

Zasocitinib is the only commercially available TYK2 inhibitor delivering >1.7 million-fold selectivity for TYK2 JH2 over JAK1 JH2—versus only 87-fold for deucravacitinib. With a Ki of 0.0087 nM and sustained 24-hour target coverage enabling 91% daily TYK2 inhibition at 30 mg QD, it is uniquely suited for mechanism-of-action studies requiring unambiguous TYK2 pathway isolation without confounding JAK1/2/3 crosstalk (0% daily JAK1/3 inhibition). Essential for IL-23/Th17, type I IFN, and IL-12 signaling experiments, in vivo psoriasis/arthritis models, and JH2 allosteric site SAR programs. Insist on zasocitinib when experimental integrity depends on genuine TYK2 selectivity.

Molecular Formula C23H24N8O3
Molecular Weight 460.5 g/mol
CAS No. 2272904-53-5
Cat. No. B8820545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZasocitinib
CAS2272904-53-5
Molecular FormulaC23H24N8O3
Molecular Weight460.5 g/mol
Structural Identifiers
SMILESCNC1=CC(=NC2=C(C=NN12)C(=O)NC3CCC3OC)NC4=CC=CN(C4=O)C5=CC=CC=N5
InChIInChI=1S/C23H24N8O3/c1-24-20-12-18(27-16-6-5-11-30(23(16)33)19-7-3-4-10-25-19)29-21-14(13-26-31(20)21)22(32)28-15-8-9-17(15)34-2/h3-7,10-13,15,17,24H,8-9H2,1-2H3,(H,27,29)(H,28,32)/t15-,17-/m1/s1
InChIKeyBWINBHTTZLVXGT-NVXWUHKLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zasocitinib (TAK-279, NDI-034858) 2272904-53-5: A Next-Generation Allosteric TYK2 Inhibitor for Scientific Research and Procurement


Zasocitinib (also known as TAK-279 or NDI-034858) is an orally bioavailable, allosteric tyrosine kinase 2 (TYK2) inhibitor that targets the Janus homology 2 (JH2) pseudokinase regulatory domain [1]. Discovered by Nimbus Therapeutics using structure-based drug design and subsequently acquired by Takeda for up to $6 billion in 2022, zasocitinib is currently in late-stage clinical development for immune-mediated inflammatory diseases including moderate-to-severe plaque psoriasis and psoriatic arthritis [2]. The compound exhibits picomolar binding affinity (Ki = 0.0087 nM) for the TYK2 JH2 domain and demonstrates selectivity exceeding 1 million-fold for TYK2 over JAK1/2/3 family members, a property that differentiates it mechanistically from first-generation JAK inhibitors and earlier TYK2 inhibitors [3].

Why Zasocitinib Cannot Be Substituted with Other TYK2 or JAK Inhibitors: Quantitative Selectivity and Target Engagement Data


Generic substitution of zasocitinib with alternative TYK2 inhibitors (e.g., deucravacitinib) or broader JAK inhibitors (e.g., tofacitinib, baricitinib, upadacitinib) is scientifically unsupportable due to quantifiable differences in three critical parameters: (1) biochemical binding affinity for the TYK2 JH2 domain (Ki = 0.0087 nM for zasocitinib versus 0.0115 nM for deucravacitinib) [1]; (2) selectivity over JAK1 JH2 domain (>1.7 million-fold for zasocitinib versus 87-fold for deucravacitinib) [2]; and (3) duration of target coverage in vivo (24-hour TYK2 inhibition for zasocitinib 30 mg QD versus 3 hours for deucravacitinib 6 mg QD) [1]. These parameters translate to a daily TYK2 inhibition rate of 91% for zasocitinib versus 23% for deucravacitinib, while JAK inhibitors baricitinib, upadacitinib, and tofacitinib demonstrate 91-97% JAK1/3 inhibition but minimal TYK2 inhibition (0-8%) [1]. Consequently, researchers or procurement professionals selecting a TYK2 inhibitor for mechanism-of-action studies, comparator assays, or in vivo pharmacology experiments must consider these non-interchangeable quantitative profiles, as they fundamentally alter experimental outcomes and biological interpretation.

Zasocitinib Quantitative Differentiation Evidence: Head-to-Head Comparative Data for Scientific Selection


TYK2 JH2 Domain Binding Affinity: Zasocitinib Exhibits 1.3-Fold Higher Affinity Than Deucravacitinib

In a direct head-to-head comparison using homogeneous time-resolved fluorescence assays, zasocitinib demonstrated a TYK2 JH2 domain inhibitory constant (Ki) of 0.0087 nM, representing 1.3-fold higher binding affinity compared to deucravacitinib (Ki = 0.0115 nM) [1]. This difference in binding affinity, measured under identical experimental conditions, establishes zasocitinib as a more potent allosteric binder of the TYK2 regulatory domain than the FDA-approved first-in-class TYK2 inhibitor.

TYK2 allosteric inhibition JH2 pseudokinase domain binding affinity kinase selectivity

JAK1 JH2 Selectivity: Zasocitinib Demonstrates >19,000-Fold Higher Selectivity Than Deucravacitinib

Zasocitinib exhibits >1.7 million-fold selectivity for the TYK2 JH2 domain over the JAK1 JH2 domain [1]. In contrast, deucravacitinib demonstrates only 87-fold selectivity for TYK2 JH2 over JAK1 JH2 under identical assay conditions [1]. The JAK1 JH2 domain Ki for zasocitinib exceeds 15,000 nM, whereas deucravacitinib exhibits a Ki of 1 nM for the JAK1 JH2 domain [2]. This represents a >15,000-fold difference in JAK1 JH2 binding between the two compounds. Additionally, zasocitinib displays >1 million-fold greater affinity for TYK2 compared to JAK1, JAK2, and JAK3 [3].

kinase selectivity profiling JAK family off-target inhibition safety pharmacology

Sustained 24-Hour TYK2 Pathway Inhibition: Zasocitinib Achieves 91% Daily Inhibition vs 23% for Deucravacitinib

Pharmacokinetic-pharmacodynamic modeling using simulated clinical plasma concentrations demonstrates that zasocitinib 30 mg once daily (QD) maintains plasma concentrations above the TYK2 IC50 for 24 hours, achieving 91% daily inhibition of TYK2-dependent pathways [1]. In direct comparison, deucravacitinib 6 mg QD maintains plasma concentrations above TYK2 IC50 for only 3 hours, resulting in just 23% daily TYK2 inhibition [1]. JAK inhibitors baricitinib (4 mg QD), upadacitinib (30 mg QD), and tofacitinib (10 mg BID) demonstrate minimal TYK2 inhibition (0-8% daily inhibition) but exhibit 91-97% daily JAK1/3 inhibition [1]. Furthermore, simulated clinical plasma concentrations of zasocitinib 30 mg QD maintain >90% inhibition of TYK2 signaling for 24 hours with no impact on JAK1/2/3 signaling [2].

pharmacokinetic-pharmacodynamic modeling target coverage TYK2 inhibition duration whole blood assay

Phase 3 Clinical Efficacy: Zasocitinib Achieves 61.3% and 51.9% PASI 90 Response vs 16.8% and 15.9% for Apremilast at Week 16

In two pivotal Phase 3 randomized, double-blind, placebo- and active comparator-controlled trials (LATITUDE-PsO-3001 and PsO-3002) in adults with moderate-to-severe plaque psoriasis, zasocitinib demonstrated superior efficacy compared to both placebo and the active comparator apremilast (Otezla) at Week 16 [1]. PASI 90 response rates for zasocitinib were 61.3% and 51.9% across the two trials, compared to 16.8% and 15.9% for apremilast, representing an absolute improvement of 44.5 and 36.0 percentage points respectively (all P < 0.001) [1][2]. PASI 100 (completely clear skin) rates for zasocitinib were 33.4% and 25.2%, compared to 2.9% and 4.3% for apremilast [1]. sPGA 0/1 (clear or almost clear skin) was achieved by approximately 70% of zasocitinib-treated patients versus 30% of apremilast-treated patients and 10% of placebo-treated patients [3].

plaque psoriasis PASI 90 response PASI 100 response Phase 3 clinical trial

Rapid Onset of Action: Zasocitinib Achieves PASI 75 in 17% of Patients at Week 4 vs 4% for Placebo

In the Phase 3 LATITUDE-PsO-3002 trial, a prespecified secondary endpoint evaluated PASI 75 response at Week 4. Zasocitinib-treated patients achieved a 17% PASI 75 response rate as early as Week 4, compared to only 4% in the placebo group [1][2]. By Week 16, 70% of zasocitinib-treated patients achieved sPGA 0/1 (clear or almost clear skin) [2]. This rapid onset of action, with statistically significant separation from placebo observed within the first month of treatment, distinguishes zasocitinib from slower-onset oral therapies and aligns more closely with the response kinetics observed with biologic agents [1].

treatment onset PASI 75 early response plaque psoriasis time to response

Safety Profile Differentiation: Zasocitinib Demonstrates 0% JAK1/3 Daily Inhibition vs 91-97% for Licensed JAK Inhibitors

Pharmacodynamic modeling demonstrates that zasocitinib 30 mg QD achieves 0% daily JAK1/3 inhibition, compared to 91-97% daily JAK1/3 inhibition for baricitinib 4 mg QD, upadacitinib 30 mg QD, and tofacitinib 10 mg BID [1]. Deucravacitinib 6 mg QD exhibits 3% daily JAK1/3 inhibition [1]. In Phase 3 clinical trials, zasocitinib was generally well-tolerated with a safety profile consistent with prior studies, showing no new safety signals [2]. The most common adverse events were upper respiratory tract infection, nasopharyngitis, and acne, without the JAK class-associated adverse events such as herpes zoster reactivation, venous thromboembolism, or clinically significant laboratory abnormalities that are observed with broader JAK inhibitors [2]. In the Phase 2b study, treatment-emergent adverse events occurred in 53-62% of zasocitinib-treated patients versus 44% of placebo-treated patients, with no dose dependency observed [3].

JAK selectivity safety pharmacology adverse event profile therapeutic index

Zasocitinib Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


TYK2 Selectivity and Kinase Profiling Studies Requiring >1 Million-Fold JAK Discrimination

For kinase selectivity panels or off-target profiling experiments, zasocitinib is the preferred TYK2 inhibitor when investigators require a compound with >1.7 million-fold selectivity for TYK2 JH2 over JAK1 JH2 and >1 million-fold selectivity over JAK1/2/3 [1][2]. This level of discrimination cannot be achieved with deucravacitinib (87-fold selectivity) or licensed JAK inhibitors, making zasocitinib uniquely suited for experiments designed to isolate TYK2-dependent signaling pathways from JAK-mediated effects [1]. Researchers conducting mechanistic studies of IL-23/Th17 axis signaling, type I interferon responses, or IL-12-mediated immune activation should select zasocitinib to minimize confounding JAK-related artifacts. Key cellular assays where this differentiation is critical include: IL-23-stimulated pSTAT3 in Th17 cells (IC50 = 48.2 nM), type I IFN-stimulated pSTAT3 in T cells (IC50 = 21.6 nM), and IL-12-stimulated pSTAT4 in PBMCs (IC50 = 57.0 nM) [2].

In Vivo Pharmacology Models Requiring Sustained 24-Hour Target Coverage with Once-Daily Dosing

Zasocitinib is the optimal choice for in vivo pharmacology studies in rodents or non-human primates where sustained 24-hour TYK2 inhibition with once-daily oral dosing is required. The compound's PK/PD profile shows that simulated plasma concentrations remain above TYK2 IC50 for 24 hours with 30 mg QD dosing, achieving 91% daily TYK2 inhibition [1]. This contrasts with deucravacitinib, which provides only 3 hours of target coverage and 23% daily TYK2 inhibition at its clinical dose [1]. For preclinical models of psoriasis (e.g., imiquimod-induced skin inflammation, IL-23-induced ear inflammation), psoriatic arthritis, or inflammatory bowel disease where continuous pathway suppression is essential for efficacy readouts, zasocitinib's sustained coverage profile ensures consistent pharmacodynamic effects throughout the dosing interval. Additionally, the compound's 0% daily JAK1/3 inhibition profile [1] reduces the likelihood of JAK-mediated confounding effects on hematopoiesis, lipid metabolism, or immune function in long-term dosing studies.

Comparator Studies Against Apremilast in Psoriasis Efficacy Models

Given the robust Phase 3 head-to-head superiority data against apremilast (Otezla), zasocitinib serves as an essential reference compound for preclinical and translational studies evaluating novel oral therapies for psoriasis. The quantitative efficacy differential—61.3% and 51.9% PASI 90 response for zasocitinib versus 16.8% and 15.9% for apremilast at Week 16 [1][2]—establishes a validated benchmark for comparative efficacy assessments. Researchers developing next-generation oral psoriasis therapeutics, PDE4 inhibitors, or alternative TYK2-directed agents should include zasocitinib as a positive control or active comparator arm to contextualize their compound's efficacy relative to this new efficacy standard in the oral therapy class. The rapid onset of action (17% PASI 75 at Week 4 vs 4% for placebo) [3] further positions zasocitinib as a benchmark for studies evaluating treatment initiation kinetics and early response biomarkers.

Mechanistic Studies of Allosteric JH2 Domain Inhibition and AI-Assisted Drug Design

Zasocitinib represents a structurally and mechanistically defined tool compound for investigating allosteric JH2 pseudokinase domain pharmacology. Discovered through structure-based drug design and AI-assisted optimization, zasocitinib is claimed in patent US20190256519A1 as compound I-908 [1]. The compound's co-crystal structures with the TYK2 JH2 domain provide a well-characterized binding mode that can guide structure-activity relationship (SAR) studies, computational docking experiments, and fragment-based drug discovery efforts targeting the JH2 allosteric site [2]. Its exceptional selectivity profile—>1 million-fold over JAK1/2/3 [3]—makes it an ideal reference for developing and validating selectivity assays, screening for novel JH2-targeting scaffolds, and investigating the structural determinants of TYK2 versus JAK family selectivity. The compound's robust physicochemical properties (molecular weight: 460.5 g/mol; cLogP: 2.78; no Lipinski rule violations) [4] also render it suitable for formulation and delivery studies in preclinical development programs.

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